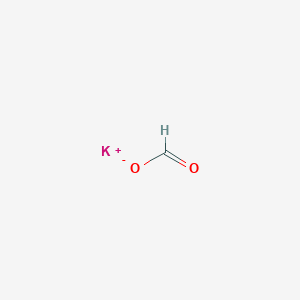

potassium;formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIZEGIEIOHZCP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHKO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.116 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis and Purification of Potassium Formate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Potassium formate (B1220265) (CHKO₂) is a versatile organic salt with a growing number of applications in diverse fields, including its use as an environmentally friendly deicing agent, a high-performance drilling fluid in the oil and gas industry, and as a component in heat transfer fluids.[1][2] In the pharmaceutical and research sectors, high-purity potassium formate is utilized in various chemical syntheses and as a buffering agent.[3][4] This technical guide provides an in-depth overview of the primary synthesis and purification methods for potassium formate, tailored for professionals in research and drug development who require high-purity materials.

Synthesis of Potassium Formate

Several synthetic routes to potassium formate have been developed, ranging from simple acid-base neutralizations to high-pressure industrial processes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Neutralization of Formic Acid

The most common and straightforward laboratory and industrial synthesis of potassium formate involves the neutralization of formic acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃).[1][2][5]

Reaction with Potassium Hydroxide: This is an exothermic reaction that produces potassium formate and water.[1]

Chemical Equation: HCOOH + KOH → HCOOK + H₂O[4][5]

Reaction with Potassium Carbonate: This reaction yields potassium formate, water, and carbon dioxide.

Chemical Equation: 2HCOOH + K₂CO₃ → 2HCOOK + H₂O + CO₂[4][5]

A typical laboratory-scale synthesis involves the controlled addition of formic acid to a solution of potassium hydroxide or potassium carbonate.[6][7][8]

-

Preparation: A stoichiometric amount of potassium hydroxide or potassium carbonate is dissolved in a suitable reactor vessel equipped with a cooling system and stirrer.

-

Reaction: Formic acid is added gradually to the potassium base solution while stirring. The temperature of the reaction is carefully monitored and controlled.[6] For the reaction with potassium hydroxide, the temperature is typically maintained between 90-104°C.[6][8] For the reaction with potassium carbonate, a lower temperature range of 40-60°C is used.[6][8]

-

Completion: The reaction is considered complete when the evolution of gas (in the case of potassium carbonate) ceases and the pH of the solution becomes neutral.

-

Initial Product Isolation: The resulting aqueous solution of potassium formate can be used directly, or the solid product can be obtained by evaporating the water.[1] In some procedures, the solution is heated to 180-210°C to evaporate the water and obtain molten potassium formate, which is then cooled to yield the solid product.[6][8]

Table 1: Reaction Conditions for Neutralization Synthesis

| Parameter | Potassium Hydroxide | Potassium Carbonate |

| Reaction Temperature | 90-104°C[6][8] | 40-60°C[6][8] |

| Evaporation Temperature | 180-210°C[6] | 180-210°C[6] |

High-Pressure Synthesis from Carbon Monoxide

In some industrial settings, potassium formate is produced by the reaction of carbon monoxide (CO) with potassium hydroxide under high pressure and temperature.[2][5]

Chemical Equation: CO + KOH → HCOOK[5]

This method can be advantageous as it does not produce by-products.[5] However, it requires specialized high-pressure equipment and significant energy input.[5]

-

Reactant Preparation: A potassium hydroxide solution (e.g., 3-5 M) and purified carbon monoxide gas (>90% purity) are prepared.[9]

-

Reaction: The reactants are introduced into a high-pressure reactor. The reaction is typically carried out at a pressure of 1 to 1.7 MPa and a temperature of 180°C.[9]

-

Product Formation: Under these conditions, the reactants form a potassium formate solution.

-

Isolation: The resulting synthesis liquid is settled, and then subjected to evaporation and crystallization or drying to obtain the final product.[9]

Table 2: Reaction Conditions for High-Pressure Synthesis

| Parameter | Value |

| Carbon Monoxide Purity | >90%[9] |

| Potassium Hydroxide Conc. | 3-5 M[9] |

| Working Pressure | 1-1.7 MPa[9] |

| Synthesis Temperature | 180°C[9] |

Other Synthesis Methods

Other notable methods for producing potassium formate include:

-

Formaldehyde and Potassium Hydroxide: This process yields potassium formate and methanol. The reaction is typically carried out in an aqueous solution at temperatures between 0-100°C.[10]

-

Ion Exchange: This method utilizes a cation exchange resin. A potassium chloride solution is passed through the resin, which is then washed and treated with a sodium formate solution to produce potassium formate.[5][11] This process can yield a high-purity product with reduced energy consumption and no harmful by-products.[11]

-

From Biomass: A recent environmentally friendly approach involves the utilization of CO₂ and potassium-rich biomass. Potassium is extracted from bamboo ash and reacted with a formic acid derivative produced from the hydrogenation of CO₂, resulting in potassium formate with a purity of 99%.[12]

Purification of Potassium Formate

For research and pharmaceutical applications, high-purity potassium formate is essential. The primary method for purifying crude potassium formate is recrystallization.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.[13][14]

-

Solvent Selection: A suitable solvent is chosen in which potassium formate is highly soluble at elevated temperatures and less soluble at lower temperatures. Water is a common solvent for the recrystallization of potassium formate due to its high solubility.[1]

-

Dissolution: The crude potassium formate is dissolved in a minimum amount of the hot solvent to create a saturated solution.

-

Hot Filtration: If insoluble impurities are present, the hot, saturated solution is filtered to remove them.

-

Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of potassium formate decreases, leading to the formation of crystals. Slow cooling generally results in larger, purer crystals as it allows for the selective exclusion of impurities from the crystal lattice.[14]

-

Isolation and Washing: The purified crystals are collected by filtration. The collected crystals are then washed with a small amount of ice-cold solvent to remove any remaining impurities adhering to the crystal surfaces.[14]

-

Drying: The purified crystals are dried to remove any residual solvent.

The process can be repeated for higher purity.[14]

Analysis of Purity

To ensure the quality of the synthesized and purified potassium formate, various analytical techniques can be employed:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components in a sample, allowing for the accurate determination of potassium formate concentration and the detection of impurities.[15]

-

Ion Chromatography (IC): This method is particularly useful for the quantification of formate and other ionic impurities.[16]

-

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These techniques are suitable for determining the presence and concentration of metal cation impurities.[16]

-

Potassium Permanganate (B83412) Titration: A simple colorimetric method can be used to determine the concentration of formate in a solution. The reaction between formate and potassium permanganate leads to a decrease in absorbance at 545 nm, which is proportional to the formate concentration.[17]

Table 3: Analytical Techniques for Purity Assessment

| Technique | Purpose |

| HPLC | Quantification of potassium formate and organic impurities[15] |

| IC | Quantification of formate and other ionic impurities[16] |

| AAS/ICP-MS | Detection and quantification of metal cation impurities[16] |

| KMnO₄ Titration | Simple determination of formate concentration[17] |

Visualizing the Synthesis and Purification Workflows

To better illustrate the processes described, the following diagrams outline the key steps in the synthesis and purification of potassium formate.

Caption: Workflow for the synthesis of potassium formate via neutralization.

Caption: General workflow for the purification of potassium formate by recrystallization.

References

- 1. Potassium Formate: The Eco-Friendly Solution For Demanding Industrial Applications - Kands [kandschemical.com]

- 2. Potassium Formate Unveiled: Exploring Its Applications And Chemical Properties - Kands [kandschemical.com]

- 3. nbinno.com [nbinno.com]

- 4. Potassium Formate | High-Purity Reagent | RUO [benchchem.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. CN1443746A - Method for producing potassium formate - Google Patents [patents.google.com]

- 7. Method for producing potassium formate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN1186306C - Method for producing potassium formate - Google Patents [patents.google.com]

- 9. CN1167663C - Process for synthesizing potassium formate - Google Patents [patents.google.com]

- 10. WO1996001248A1 - A process (i) for making potassium formate - Google Patents [patents.google.com]

- 11. CN1850770A - Novel process for producing potassium formate - Google Patents [patents.google.com]

- 12. Simultaneous utilization of CO 2 and potassium-rich biomass for the environmentally friendly production of potassium formate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07360F [pubs.rsc.org]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. ruibaocafo.com [ruibaocafo.com]

- 16. researchgate.net [researchgate.net]

- 17. lib.ysu.am [lib.ysu.am]

Unveiling the Crystalline Landscape of Potassium Formate: A Technical Guide to its Structure and Polymorphism

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Crystal Structure and Polymorphism of Potassium Formate (B1220265).

This in-depth guide delves into the crystallographic intricacies of potassium formate (HCOOK), a compound of increasing interest across various scientific and industrial domains. From its role in pharmaceuticals to its applications in de-icing and oil and gas exploration, a thorough understanding of its solid-state properties is paramount. This document provides a detailed overview of its known crystal structures, explores the evidence for its polymorphic behavior, and outlines the experimental methodologies for its characterization.

Introduction to the Crystal Chemistry of Potassium Formate

Potassium formate, the potassium salt of formic acid, is a white, hygroscopic solid. Its seemingly simple chemical formula belies a rich and complex solid-state chemistry. The arrangement of potassium cations (K⁺) and formate anions (HCOO⁻) in the crystal lattice dictates its physical and chemical properties, including solubility, stability, and hygroscopicity. Understanding these crystal structures is crucial for controlling its performance in various applications.

The Known Crystal Structure of Potassium Formate (Form I)

The most well-characterized crystal structure of anhydrous potassium formate, herein designated as Form I, was determined by Bats and Fuess in 1980. This form crystallizes in the orthorhombic space group Cmcm.

Table 1: Crystallographic Data for Potassium Formate (Form I)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 5.887(1) |

| b (Å) | 6.791(2) |

| c (Å) | 7.024(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 280.8(1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.99 |

Data obtained from Bats, J. W., & Fuess, H. (1980). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(8), 1940-1942.

In this structure, the potassium ion is coordinated to eight oxygen atoms from the formate anions, forming a distorted bicapped trigonal prismatic geometry. The formate ions act as bridging ligands, creating a three-dimensional network.

Evidence of Polymorphism in Potassium Formate

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. The different arrangements of molecules in the crystal lattice of polymorphs can lead to variations in their physical properties. While only the orthorhombic form of anhydrous potassium formate has been fully structurally elucidated, there is compelling evidence to suggest the existence of at least one other polymorph.

A key piece of evidence comes from thermal analysis studies. Research by Masuda on the thermal phase transformations of alkali metal formates revealed an endothermic peak for potassium formate at 135 °C with no associated weight loss.[1] This phenomenon is a strong indicator of a solid-solid phase transition, where the material transforms from one polymorphic form to another. This yet-to-be fully characterized higher-temperature polymorph is provisionally designated as Form II.

Furthermore, the existence of a crystalline hydrate (B1144303) of potassium formate has been reported, adding another layer to its solid-state behavior. The formation of metastable potassium formate crystals from brines also points towards a complex crystallization landscape with the potential for multiple crystalline forms.

Experimental Protocols for the Study of Potassium Formate Polymorphism

The characterization and identification of potassium formate polymorphs require a combination of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis and Recrystallization for Polymorph Screening

The preparation of different polymorphic forms often relies on varying crystallization conditions.

Protocol for Recrystallization of Potassium Formate:

-

Solvent Selection: A range of solvents with varying polarities should be screened. These can include water, lower alcohols (methanol, ethanol, isopropanol), and mixtures thereof.

-

Saturation: Prepare a saturated solution of potassium formate in the chosen solvent at an elevated temperature (e.g., 60-80 °C) with constant stirring.

-

Cooling Rate:

-

Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then potentially to lower temperatures (e.g., 4 °C), to encourage the formation of thermodynamically stable forms.

-

Rapid Cooling (Crash Cooling): Quickly cool the hot saturated solution in an ice bath to promote the formation of metastable polymorphs.

-

-

Evaporation: Allow the solvent to evaporate slowly from a saturated solution at a constant temperature.

-

Anti-Solvent Addition: Add a miscible solvent in which potassium formate is poorly soluble (an anti-solvent) to a saturated solution to induce precipitation.

-

Crystal Isolation and Drying: Isolate the resulting crystals by filtration and dry them under vacuum at a controlled temperature to remove residual solvent.

X-Ray Diffraction (XRD)

XRD is the definitive technique for identifying and characterizing crystalline phases.

Protocol for Powder X-Ray Diffraction (PXRD):

-

Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Mount the powdered sample on a flat, zero-background sample holder.

-

Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a suitable counting time per step.

-

Data Analysis: Analyze the resulting diffraction pattern to identify the peak positions (2θ) and intensities. These patterns serve as a unique "fingerprint" for each polymorph.

Protocol for Single-Crystal X-Ray Diffraction (SC-XRD):

-

Crystal Selection: Select a suitable single crystal of good quality and appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

-

Mounting: Mount the crystal on a goniometer head.

-

Data Collection: Collect diffraction data at a controlled temperature (e.g., room temperature or low temperature to reduce thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a powerful tool for detecting phase transitions.

Protocol for Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 3-5 mg of the potassium formate sample into an aluminum DSC pan and seal it hermetically.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should encompass the expected phase transition (e.g., from room temperature to above 150 °C to investigate the transition to Form II).

-

Data Analysis: Analyze the resulting thermogram for endothermic or exothermic events. A sharp endotherm without a corresponding mass loss in a simultaneous thermogravimetric analysis (TGA) is indicative of a polymorphic transition.

Vibrational Spectroscopy

Raman and Fourier-Transform Infrared (FTIR) spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

Protocol for Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.

-

Data Acquisition: Acquire the Raman spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm). Collect the spectrum over a relevant wavenumber range (e.g., 100-3500 cm⁻¹).

-

Data Analysis: Compare the spectra of different crystalline forms. Polymorphs will exhibit differences in the positions and intensities of the Raman bands, particularly in the low-frequency lattice vibration region.

Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Compare the spectra of different forms, looking for shifts in the vibrational frequencies of the formate anion.

Logical Workflow for Polymorph Investigation

The investigation of potassium formate polymorphism can be structured as a logical workflow to ensure a comprehensive and systematic approach.

Conclusion

The solid-state chemistry of potassium formate is an area ripe for further exploration. While the orthorhombic form is well-established, compelling evidence points to the existence of at least one other anhydrous polymorph and a crystalline hydrate. A systematic application of the experimental protocols outlined in this guide will be instrumental in isolating and definitively characterizing these additional crystalline forms. A complete understanding of the polymorphic landscape of potassium formate is essential for controlling its properties and optimizing its performance in a wide range of scientific and industrial applications. This knowledge will empower researchers and drug development professionals to harness the full potential of this versatile compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Potassium Formate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous potassium formate (B1220265) (CHKO2) solutions, a compound of increasing interest in various industrial and scientific applications, including as a heat transfer fluid and a liquid desiccant.[1][2] This document summarizes key quantitative data, details experimental methodologies for property determination, and presents a logical workflow for characterizing these solutions.

Core Thermodynamic Properties

Aqueous potassium formate solutions exhibit unique thermodynamic characteristics that are highly dependent on concentration and temperature.[3] Understanding these properties is crucial for optimizing their use in diverse applications.

The density of aqueous potassium formate solutions increases with concentration and decreases with temperature.[3] High-density solutions, up to approximately 1.58 g/cm³, are particularly advantageous in applications such as drilling fluids where they are used to control formation pressure.[1][4]

Table 1: Density of Aqueous Potassium Formate Solutions

| Concentration (wt%) | Temperature (°C) | Density (g/cm³) | Reference |

| Saturated | Ambient | ~1.58 | [4] |

| High | Not Specified | up to ~1.57 | [1] |

| 0 - 50 | 0 - 70 | Varies | [3] |

A graphical representation of density as a function of temperature and concentration can be found in the work of Melinder (2007), as cited in various studies.[5][6]

Aqueous potassium formate solutions behave as Newtonian fluids across a range of temperatures and concentrations.[7] The viscosity of these solutions increases significantly with concentration but decreases with increasing temperature.[7][8] Notably, even at high concentrations, the viscosity remains relatively low, which is beneficial for reducing pumping energy requirements in heat transfer applications.[1][4]

Table 2: Dynamic Viscosity of Aqueous Potassium Formate Solutions

| Concentration (wt%) | Temperature (°C) | Dynamic Viscosity (cP) | Reference |

| 60 - 70 | 20 | < 7 | [9] |

| 65 | 20 | 5 | [9] |

| Saturated | Not Specified | 10.9 | [4] |

| 50 | 20 | 3.12 +/- 2.40 | [10] |

| 50 | 0 | 5.04 +/- 2.40 | [10] |

| 50 | -20 | 7.68 +/- 2.40 | [10] |

| 60 - 80 | 1 - 80 | 4 to 30 times higher than water | [7] |

The specific heat capacity of aqueous potassium formate solutions is a critical parameter for their application as heat transfer fluids.[1] Unlike other properties, specific heat capacity tends to decrease with increasing concentration.[3]

Table 3: Specific Heat Capacity of Aqueous Potassium Formate Solutions

| Concentration (wt%) | Temperature (°C) | Specific Heat Capacity (kJ/kg·K) | Reference |

| 0 - 50 | 5 - 50 | Varies | [3] |

Further data is available in graphical form, often presented alongside density data.[5][11]

The thermal conductivity of aqueous potassium formate solutions is sensitive to salt concentration, showing a decrease as concentration increases.[12] Conversely, thermal conductivity increases with a rise in temperature.[12] Overall, the thermal conductivity is lower than that of pure water at the same temperature.[12]

Table 4: Thermal Conductivity of Aqueous Potassium Formate Solutions

| Concentration (wt%) | Temperature (°C) | Thermal Conductivity (W/m·K) | Reference |

| 60 - 80 | 1 - 80 | Varies, 23-33% lower than water | [12] |

Graphical data for thermal conductivity can also be found in the literature.[5][13]

The vapor pressure of aqueous potassium formate solutions is a key property, particularly for their use as liquid desiccants.[14] The vapor pressure is significantly lower than that of pure water and decreases with increasing salt concentration.

Table 5: Vapor Pressure of Aqueous Potassium Formate Solutions

| Concentration (wt%) | Temperature (°C) | Vapor Pressure (millibar) | Reference |

| 60 - 70 | 30 | 3.9 to 5.5 | [9] |

| 65 | 25 | 16.5 | [9] |

| 65 | 60 | 78.6 | [9] |

| 60 - 80 | 5 - 75 | Varies | [14] |

Experimental Protocols

The determination of the thermodynamic properties of aqueous potassium formate solutions involves a range of specialized experimental techniques.

Density is typically measured using a densitometer. The instrument measures the oscillation period of a U-shaped tube filled with the sample solution. This period is then correlated to the density of the fluid. Measurements are taken across a range of temperatures, often controlled by a water bath.

The dynamic viscosity of potassium formate solutions has been determined using rotational rheometers, such as the HAAKE MARS III Rheometer with a double-gap cylinder sensor system.[15] Another method employed is the rolling ball viscometer.[16] In these methods, the sample is subjected to a controlled shear stress, and the resulting shear rate is measured to determine the viscosity. The temperature of the sample is precisely controlled during the measurement.

Differential Scanning Calorimetry (DSC) is a common method for measuring specific heat capacity.[16] A small, known mass of the solution is placed in a sample pan, and an empty reference pan is also prepared. The instrument heats both pans at a constant rate, and the difference in heat flow required to maintain the same temperature in both pans is measured. This difference is directly related to the specific heat capacity of the sample.

The Transient Plane Source (TPS) method is a reliable technique for measuring the thermal conductivity of liquids.[12][17] A sensor, consisting of a thin, electrically insulated nickel spiral, is submerged in the aqueous solution. A current is passed through the sensor, causing a temperature increase. The rate of this temperature increase is monitored, and from this data, the thermal conductivity of the surrounding fluid is calculated.

Vapor-Liquid Equilibrium (VLE) is determined using a static apparatus.[14] A known composition of the potassium formate solution is placed in a thermostated equilibrium cell. The solution is agitated until equilibrium is reached between the liquid and vapor phases. The temperature and pressure of the system are then precisely measured using a platinum resistance thermometer and a pressure gauge.[14] Another cited method is the ASTM D445 standard.[9]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of aqueous potassium formate solutions.

Caption: Experimental workflow for thermodynamic property determination.

References

- 1. Potassium Formate Unveiled: Exploring Its Applications And Chemical Properties - Kands [kandschemical.com]

- 2. POTASSIUM FORMATE - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Detailed value of potassium formate and sodium formate in weighting agent of drilling and completion fluid - CDchem [en.cd1958.com]

- 5. Potassium Formate Thermophysical Characterisation [ebrary.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US5846450A - Vapor absorbent compositions comprising potassium formate - Google Patents [patents.google.com]

- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 11. researchgate.net [researchgate.net]

- 12. thermtest.com [thermtest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. formatebrines.com [formatebrines.com]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. hotdiskinstruments.com [hotdiskinstruments.com]

Solubility of Potassium Formate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium formate (B1220265) in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate solubility data for formulation, synthesis, and other research applications.

Quantitative Solubility Data

The solubility of potassium formate exhibits significant variability depending on the solvent system. While extensively studied in aqueous and formic acid solutions, quantitative data in common organic solvents is less prevalent in publicly available literature. The following tables summarize the available quantitative and qualitative solubility data for potassium formate.

Table 1: Quantitative Solubility of Potassium Formate in Formic Acid

| Temperature (°C) | Solubility (g HCOOK / 100 g HCOOH) |

| 0 | 57 |

| 19.5 | 61.8 |

| 39.5 | 68.9 |

| 60 | 78.6 |

| 90 | 108.8 |

Data sourced from the IUPAC-NIST Solubilities Database.[1][2]

Table 2: Qualitative Solubility of Potassium Formate in Various Organic Solvents

| Solvent | Solubility |

| Ethanol | Soluble[1][3][4][5] |

| Glycerin | Easily Soluble[6] |

| Diethyl Ether | Insoluble[1][3][4][5] |

| Alcohol (general) | Soluble[3][4][5] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a salt like potassium formate in an organic solvent is a fundamental experimental procedure. The following protocol outlines a general methodology based on the isothermal equilibrium method, which is a common and reliable technique.[7][8]

Principle

The isothermal method involves creating a saturated solution of the solute (potassium formate) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which represents its solubility at that specific temperature.

Materials and Apparatus

-

Potassium Formate: High purity, anhydrous.

-

Organic Solvent: Desired solvent of appropriate purity.

-

Constant Temperature Bath: Capable of maintaining the desired temperature with high accuracy (e.g., ±0.1 °C).

-

Equilibration Vessels: Sealed glass vials or flasks.

-

Magnetic Stirrer and Stir Bars.

-

Syringes and Filters: For sample withdrawal.

-

Analytical Instrument: For determining the concentration of potassium formate in the saturated solution. This could be an HPLC, ion chromatograph, or a titration setup.

Experimental Procedure

-

Sample Preparation: Add an excess amount of potassium formate to a known volume or mass of the organic solvent in an equilibration vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vessel in the constant temperature bath and stir the mixture vigorously. The system should be allowed to equilibrate for a sufficient period, which may range from several hours to days, to ensure that the solution is fully saturated. Preliminary experiments can determine the optimal equilibration time.

-

Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the solid to settle. Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a filter to prevent any solid particles from being collected.

-

Sample Analysis: Accurately measure the mass or volume of the collected sample. Dilute the sample as necessary and analyze its potassium formate content using a suitable analytical method.

-

Data Calculation: Calculate the solubility of potassium formate in the organic solvent, typically expressed in g/100 g of solvent or mol/L.

Analytical Methods for Formate Determination

Several methods can be employed to quantify the formate concentration in the collected samples:

-

Titration: The formate solution can be titrated with a standardized acid or base, depending on the solvent system and potential interfering species.[8]

-

Chromatography: Ion chromatography or high-performance liquid chromatography (HPLC) can be used for accurate and sensitive determination of formate ions.

-

Enzymatic Assays: Commercially available kits can be used to determine formate concentration through an enzymatic reaction that produces a colorimetric or fluorometric signal.[9][10][11][12]

Visualizations

The following diagrams illustrate the general experimental workflow for determining the solubility of potassium formate.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing potassium formate solubility.

References

- 1. potassium formate [chemister.ru]

- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 3. POTASSIUM FORMATE - Ataman Kimya [atamanchemicals.com]

- 4. Potassium Formate | CHKO2 | CID 2735122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Is it true that the solubility of potassium formate in water can reach 310g/100g?-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. equl.cn [equl.cn]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Behavior of Potassium Formate Under Extreme Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium formate (B1220265) (CHKO₂) is a versatile organic salt with a growing number of applications, ranging from a benign deicing agent to a high-performance drilling fluid in the oil and gas industry.[1][2][3] Its efficacy in these demanding environments is intrinsically linked to its physical and chemical properties under high pressures and temperatures. Understanding the phase behavior of potassium formate under such extreme conditions is crucial for optimizing its performance, ensuring operational safety, and exploring new applications, including its potential use in pharmaceutical manufacturing and as a catalyst in chemical synthesis.[2]

This in-depth technical guide provides a comprehensive overview of the current understanding of potassium formate's phase behavior at high pressures and temperatures. Due to the limited availability of specific experimental data for potassium formate in the public domain, this guide also draws upon analogous behavior observed in sodium formate, a closely related alkali metal formate, to provide a more complete picture. This report summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of phase transitions and experimental workflows to aid researchers in this field.

Core Data Presentation: Phase Behavior

Table 1: Physical Properties of Potassium Formate at Ambient Pressure

| Property | Value |

| Molecular Formula | CHKO₂ |

| Molar Mass | 84.116 g/mol [2] |

| Crystal Structure | Monoclinic[2] |

| Melting Point | 167.5 °C |

| Decomposition Temperature | > 167 °C[4] |

Table 2: High-Pressure Phase Transitions of Sodium Formate (Analogue)

Data from studies on sodium formate (NaHCOO) is presented here as an analogue to infer the potential behavior of potassium formate. It is important to note that the transition pressures for potassium formate may differ.

| Phase Transition | Transition Pressure (GPa) | Experimental Method | Reference |

| Phase II → Phase III | 0.5 | Raman Spectroscopy | [5] |

| Phase III → Phase IV | 2.3 | Raman Spectroscopy | [5] |

| Monoclinic (Phase II) Stability Limit | up to ~6 GPa | Synchrotron X-ray Diffraction | [5] |

| New High-Pressure Phase (Dihydrate) | 1.7 (17 kbar) | Single Crystal X-ray Diffraction | [6] |

Note: The nomenclature of phases (e.g., II, III, IV) is as designated in the cited literature for sodium formate.

Experimental Protocols

The study of materials under high pressure and temperature requires specialized equipment and methodologies. The following sections detail the typical experimental protocols used to investigate the phase behavior of organic salts like potassium formate.

High-Pressure X-ray Diffraction (HP-XRD)

High-pressure X-ray diffraction is a primary technique for determining crystal structures and phase transitions under compression.

Methodology:

-

Sample Preparation: A small, finely ground powder sample of potassium formate is loaded into a gasket, which is a thin metal foil (e.g., rhenium) with a small hole drilled in the center.[7] A pressure-transmitting medium, such as helium, neon, or a methanol-ethanol mixture, is also loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions.[8] A ruby chip is often included for pressure calibration.

-

Pressure Generation: The gasket is placed between the culets (tips) of two diamond anvils within a diamond anvil cell (DAC).[7] Pressure is applied by mechanically turning screws that force the diamonds together.

-

Pressure Measurement: The pressure is determined by measuring the fluorescence spectrum of the ruby chip. The shift in the ruby fluorescence line is directly correlated to the pressure inside the sample chamber.

-

Data Collection: The DAC is mounted on a diffractometer, and a monochromatic X-ray beam, typically from a synchrotron source, is passed through the diamond anvils and the sample.[7][9] The diffracted X-rays are collected on an area detector.

-

Data Analysis: The resulting diffraction patterns are analyzed to determine the crystal structure, lattice parameters, and unit cell volume at each pressure point. Phase transitions are identified by the appearance of new diffraction peaks or the disappearance of existing ones.

High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing changes in vibrational modes of molecules, which are sensitive to phase transitions and changes in chemical bonding under pressure.

Methodology:

-

Sample Preparation and Pressure Generation: The sample is loaded into a DAC, similar to the HP-XRD setup.

-

Spectra Acquisition: A laser beam is focused on the sample through one of the diamond anvils. The scattered light is collected and analyzed by a spectrometer.

-

Data Analysis: Changes in the Raman spectra, such as the appearance of new peaks, splitting of existing peaks, or shifts in peak positions, indicate phase transitions or changes in the molecular environment.

High-Pressure/High-Temperature Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be performed under high pressure to investigate melting, decomposition, and other thermal events.

Methodology:

-

Instrumentation: A high-pressure DSC or TGA instrument is used, which houses the sample and reference pans within a pressure-controlled chamber.

-

Experimental Conditions: The sample is subjected to a controlled heating program under a specific constant pressure.

-

Data Analysis: The heat flow (DSC) or mass change (TGA) is monitored as a function of temperature. Shifts in the temperatures of melting or decomposition with increasing pressure can be determined.

Mandatory Visualizations

Pressure-Temperature Phase Diagram of an Alkali Formate

Caption: Illustrative P-T phase diagram for an alkali formate.

Experimental Workflow for High-Pressure Studies

Caption: Workflow for high-pressure material characterization.

Conclusion

The investigation of potassium formate's phase behavior at high pressures and temperatures is a critical area of research with significant implications for its industrial applications. While direct experimental data remains limited, analogous studies on sodium formate provide valuable insights into the potential for complex phase transitions under compression. The experimental protocols outlined in this guide, including high-pressure X-ray diffraction, Raman spectroscopy, and thermal analysis, represent the key tools for elucidating the structural and thermodynamic properties of potassium formate under extreme conditions. Further research in this area will be instrumental in developing a comprehensive understanding of this important material, enabling the design of new applications and the optimization of existing technologies.

References

- 1. Potassium Formate Unveiled: Exploring Its Applications And Chemical Properties - Kands [kandschemical.com]

- 2. wbcil.com [wbcil.com]

- 3. POTASSIUM FORMATE - Ataman Kimya [atamanchemicals.com]

- 4. carlroth.com [carlroth.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. A new high pressure phase of sodium formate dihydrate; an experimental and computational study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. excillum.com [excillum.com]

- 8. aps.anl.gov [aps.anl.gov]

- 9. High Pressure [fkf.mpg.de]

Spectroscopic Characterization of Potassium Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium formate (B1220265) (CHKO₂) is a versatile organic salt with a growing range of applications, from a benign de-icing agent to a key component in drilling fluids and a potential carbon dioxide capture medium. A thorough understanding of its structural and dynamic properties is crucial for optimizing its performance in these and other applications. Spectroscopic techniques, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, provide powerful tools for elucidating the molecular structure and chemical environment of this compound. This technical guide offers a comprehensive overview of the spectroscopic characterization of potassium formate, presenting key data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. The IR spectrum of potassium formate is characterized by strong absorptions associated with the carboxylate group.

Quantitative IR Data

The following table summarizes the characteristic infrared absorption bands for potassium formate.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (from absorbed water) | ~3400 | Broad |

| C-H Stretch | ~2830 | Medium |

| Asymmetric COO⁻ Stretch | ~1580 - 1610 | Strong |

| Symmetric COO⁻ Stretch | ~1360 - 1380 | Strong |

| C-H In-plane Bend | ~1350 | Medium |

| O-C-O Bending (Scissoring) | ~770 | Medium |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, ATR) and the hydration state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient method for obtaining the infrared spectrum of a solid sample with minimal preparation.

Materials:

-

Potassium formate powder

-

ATR-IR spectrometer with a diamond or germanium crystal

-

Spatula

-

Isopropanol or ethanol (B145695) for cleaning

Procedure:

-

Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of potassium formate powder onto the ATR crystal using a clean spatula.

-

Pressure Application: Use the spectrometer's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal thoroughly with a solvent-moistened wipe (e.g., isopropanol).

Experimental Workflow: IR Spectroscopy

Caption: Experimental workflow for obtaining an IR spectrum of potassium formate using an ATR accessory.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to IR spectroscopy.

Quantitative Raman Data

The table below lists the prominent Raman shifts for potassium formate.

| Vibrational Mode | Raman Shift (cm⁻¹) |

| C-H Stretch | ~2820 |

| Asymmetric COO⁻ Stretch | ~1590 |

| Symmetric COO⁻ Stretch | ~1350 - 1364 |

| C-H Bend | ~1084 |

| O-C-O Bend | ~770 |

Note: Raman peak positions can be influenced by factors such as the excitation wavelength and sample crystallinity.

Experimental Protocol: Raman Spectroscopy of a Solid Sample

Materials:

-

Potassium formate powder

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope slide or sample holder

-

Spatula

Procedure:

-

Instrument Calibration: Calibrate the spectrometer using a standard reference material (e.g., silicon) to ensure wavenumber accuracy.

-

Sample Preparation: Place a small amount of potassium formate powder on a clean microscope slide.

-

Focusing: Place the slide on the microscope stage of the Raman spectrometer and bring the sample into focus using the white light source.

-

Spectrum Acquisition: Select the appropriate laser power and acquisition time to obtain a good quality spectrum while avoiding sample damage (burning). Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹). It may be necessary to acquire multiple spectra and average them to improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by performing a baseline correction to remove fluorescence background, if present.

Experimental Workflow: Raman Spectroscopy

Caption: General experimental workflow for Raman spectroscopic analysis of potassium formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. For potassium formate, ¹H and ¹³C NMR are the most relevant.

Quantitative NMR Data

The following table summarizes the expected chemical shifts for potassium formate in a common NMR solvent.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | D₂O | ~8.45 | Singlet |

| ¹H | DMSO-d₆ | ~8.36 - 8.50 | Singlet |

| ¹³C | D₂O | ~171 | Singlet |

| ¹³C | DMSO-d₆ | ~165.7 | Singlet |

Note: Chemical shifts are referenced to a standard (e.g., TMS or the residual solvent peak). The exact chemical shift can be influenced by concentration, temperature, and pH.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Materials:

-

Potassium formate

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tube

-

Vortex mixer

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a few milligrams of potassium formate and dissolve it in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL) directly in a clean, dry NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex it to ensure the sample is fully dissolved and the solution is homogeneous.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

¹H NMR Acquisition: Set the appropriate acquisition parameters for a ¹H NMR experiment (e.g., pulse angle, acquisition time, relaxation delay). Acquire the spectrum.

-

¹³C NMR Acquisition: Set the acquisition parameters for a proton-decoupled ¹³C NMR experiment. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the appropriate solvent or internal standard peak.

Experimental Workflow: NMR Spectroscopy

Caption: A logical workflow for obtaining ¹H and ¹³C NMR spectra of potassium formate.

Conclusion

The spectroscopic techniques of IR, Raman, and NMR provide a comprehensive analytical toolkit for the characterization of potassium formate. Each technique offers unique insights into the molecular structure and chemical environment of the formate ion. By following the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently obtain high-quality spectroscopic data to support their research and development activities. The presented quantitative data serves as a valuable reference for the identification and characterization of this important chemical compound.

The Environmental Journey of Potassium Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and transport of potassium formate (B1220265), a compound of increasing interest due to its versatile applications and favorable environmental profile. This document provides a comprehensive overview of its behavior in various environmental compartments, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Executive Summary

Potassium formate (CHKO₂) is a highly soluble, white crystalline solid known for its efficacy as a deicing agent, a component in drilling fluids, and a heat transfer fluid.[1][2][3] Its environmental profile is characterized by rapid biodegradability and low potential for bioaccumulation, positioning it as a more environmentally benign alternative to traditional chloride-based salts.[4][5] This guide synthesizes available data on its biodegradation, soil mobility, and ecotoxicity to provide a clear understanding of its environmental interactions.

Environmental Fate and Transport

The environmental fate of potassium formate is primarily dictated by its high water solubility and susceptibility to microbial degradation.[6][7] Once released into the environment, it readily dissociates into potassium (K⁺) and formate (HCOO⁻) ions.

Biodegradation

The primary pathway for the environmental degradation of potassium formate is aerobic biodegradation.[5] Microorganisms in soil and water utilize the formate ion as a carbon and energy source, breaking it down into carbon dioxide and water.[5][8] This process is generally rapid, preventing the long-term persistence of the formate anion in the environment.[4]

A key study demonstrated that 98% of the total formate applied to a sandy lysimeter was degraded as it percolated through a 1.7-meter thick unsaturated sand layer.[9][10] This efficient breakdown contributes to its classification as a readily biodegradable substance.[4][8]

Soil Sorption and Mobility

Due to its high solubility in water, potassium formate is expected to be highly mobile in the soil environment.[6][11] However, the fate of its constituent ions differs. The formate anion is readily biodegraded and thus does not persist long enough for significant transport through the soil column.[12]

The potassium cation (K⁺), an essential plant nutrient, can be adsorbed to negatively charged sites on soil particles (clay and organic matter) through cation exchange.[13][14] This process can lead to the retention of potassium in the soil. One study observed that 99% of the applied potassium was retained within the lysimeter.[9][10] The extent of potassium sorption is dependent on soil properties such as clay content and mineralogy.[15]

Bioaccumulation

Potassium formate has a low potential for bioaccumulation in organisms.[16] The n-octanol/water partition coefficient (log Kₒw) is a key indicator of a substance's tendency to accumulate in fatty tissues. A log Kₒw of -2.0 has been reported for potassium formate, indicating a preference for water over fatty environments and therefore a low likelihood of bioaccumulation.[16][17] A bioconcentration factor (BCF) of 12.4 has also been noted, further supporting its low bioaccumulation potential.[16]

Other Abiotic Degradation Pathways

There is limited information to suggest that photodegradation or hydrolysis are significant environmental fate processes for potassium formate. The primary degradation mechanism is biological.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate and ecotoxicity of potassium formate.

Table 1: Physicochemical Properties and Bioaccumulation Potential

| Parameter | Value | Reference(s) |

| Molecular Formula | CHKO₂ | [4] |

| Appearance | White crystalline solid | [2][4] |

| Water Solubility | Highly soluble | [1][7] |

| n-octanol/water partition coefficient (log Kₒw) | -2.0 | [16][17] |

| Bioconcentration Factor (BCF) | 12.4 | [16] |

Table 2: Biodegradation Data

| Study Type | Degradation Rate | Time | Conditions | Reference(s) |

| Lysimeter Experiment | 98% of formate degraded | Winter and Spring | 1.7-m unsaturated sand layer | [9][10] |

| Oxygen Depletion | 15% | 5 days | - | [17] |

| General | Readily biodegradable | 28 days | Aerobic conditions | [5][16][18] |

Table 3: Ecotoxicity Data

| Organism | Endpoint | Value | Exposure Time | Test Type | Reference(s) |

| Oncorhynchus mykiss (rainbow trout) | LC₅₀ | 3,500 mg/L | 96 h | Semi-static | |

| Aquatic Invertebrates | NOEC | ≥100 mg/L | 21 d | - | [17] |

| Algae | - | >1,000 mg/L | 72 h | - | [17] |

| Skeletonema costatum (marine diatom) | EC₅₀ | 3,700 mg/L | 72 h | Static |

Experimental Protocols

Lysimeter Study on Biodegradation and Transport

Objective: To investigate the fate and transport of potassium formate in a sandy soil environment, with a focus on biodegradation.

Methodology:

-

Lysimeter Setup: A lysimeter, a large container designed to study the movement of water and solutes through soil, was filled with a 1.7-meter thick layer of unsaturated sand.

-

Application: A solution of potassium formate was applied to the surface of the lysimeter. The quantity of potassium formate applied was based on estimates for its use as a deicing agent.

-

Monitoring: The experiment was conducted through the winter and spring to assess any thermal sensitivity in its transport and biodegradation. Water percolating through the sand layer was collected at the bottom of the lysimeter.

-

Analysis: The collected water samples were analyzed for concentrations of formate, bicarbonate, nitrogen, phosphorus, potassium, and various metals.

-

Mass Balance Calculation: The total amount of formate degraded was determined by mass-balance calculations, comparing the amount applied to the amount collected in the percolated water.

Reference: Hellstén, P., Kivimäki, A. L., Miettinen, I. T., Mäkinen, R. P., Salminen, J. M., & Nystén, T. (2005). Degradation of potassium formate in the unsaturated zone of a sandy aquifer. Journal of Environmental Quality, 34(5), 1665-1671.[10]

Visualizations

Caption: Environmental fate pathways of potassium formate.

Caption: Workflow of the lysimeter experiment.

Conclusion

The environmental fate and transport of potassium formate are well-characterized by its rapid biodegradation and the differential mobility of its constituent ions. The formate component is quickly mineralized by microorganisms, preventing its persistence and accumulation in the environment. The potassium component, while mobile, can be retained in soils through cation exchange, making it available for plant uptake. With a low potential for bioaccumulation and low aquatic toxicity, potassium formate presents a favorable environmental profile compared to many conventional alternatives, particularly in applications involving direct environmental release. This guide provides a foundational understanding for researchers and professionals in assessing the environmental implications of potassium formate use.

References

- 1. POTASSIUM FORMATE - AVA CHEMICALS [avachemicals.com]

- 2. Page loading... [guidechem.com]

- 3. Potassium Formate Solution [shuntongchemical.com]

- 4. Potassium Formate: The Eco-Friendly Solution For Demanding Industrial Applications - Kands [kandschemical.com]

- 5. ruibaocafo.com [ruibaocafo.com]

- 6. fishersci.com [fishersci.com]

- 7. Potassium Formate [studfile.net]

- 8. Potassium Formate Unveiled: Exploring Its Applications And Chemical Properties - Kands [kandschemical.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of potassium formate in the unsaturated zone of a sandy aquifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kazmi.kz [kazmi.kz]

- 12. Use of potassium formate in road winter deicing can reduce groundwater deterioration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potassium Formate Usage in Agriculture - Dora Agri-Tech [doraagri.com]

- 14. intelseed.ca [intelseed.ca]

- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 16. hexatronic.com [hexatronic.com]

- 17. carlroth.com [carlroth.com]

- 18. Potassium formate is an environmentally friendly, harmless and non-toxic drilling fluid-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]

Toxicological Profile of Potassium Formate on Aquatic Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of potassium formate (B1220265) on aquatic organisms. The information is compiled from various safety data sheets and environmental studies, with a focus on quantitative data and standardized experimental methodologies. This document is intended to serve as a core resource for professionals involved in environmental risk assessment and drug development.

Executive Summary

Potassium formate is generally considered to have low toxicity to aquatic life.[1] Acute toxicity studies on key indicator species from different trophic levels—vertebrates (fish), invertebrates (crustaceans), and plants (algae)—consistently demonstrate high LC50 and EC50 values, indicating a low potential for acute harm in aquatic environments. The substance is also readily biodegradable, which mitigates the risk of long-term environmental persistence.[1][2][3][4]

Data Presentation: Quantitative Aquatic Toxicity

The following tables summarize the key toxicity endpoints for potassium formate across a range of aquatic species.

Table 1: Acute Toxicity of Potassium Formate to Fish

| Species | Test Guideline | Duration | Endpoint | Value (mg/L) |

| Oncorhynchus mykiss (Rainbow Trout) | OECD 203 | 96h | LC50 | >1000 |

| Danio rerio (Zebra fish) | OECD 203 | 96h | LC50 | >100 |

Table 2: Acute and Chronic Toxicity of Potassium Formate to Aquatic Invertebrates

| Species | Test Guideline | Duration | Endpoint | Value (mg/L) |

| Daphnia magna | OECD 202 | 48h | EC50 | >1000 |

| Daphnia magna | OECD 211 | 21d | NOEC | ≥100 |

| Acartia tonsa | - | 48h | EC50 | 340 |

Table 3: Toxicity of Potassium Formate to Algae

| Species | Test Guideline | Duration | Endpoint | Value (mg/L) |

| Pseudokirchneriella subcapitata | OECD 201 | 72h | ErC50 | >1000 |

| Desmodesmus subspicatus | - | 72h | NOEC (yield) | 56 |

| Skeletonema costatum | - | 72h | EC50 | 710 |

Experimental Protocols

The toxicological data presented above are primarily derived from studies following standardized OECD guidelines. The fundamental methodologies for these key experiments are detailed below.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[5][6]

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebra fish (Danio rerio).[5] Fish are typically young and healthy, within a specific size range, and are acclimated to the test conditions for at least 12 days prior to exposure.[7]

-

Test System: The test can be conducted under static, semi-static, or flow-through conditions.[5] For semi-static tests, the test solutions are renewed every 24 to 48 hours.[8]

-

Test Concentrations: A preliminary range-finding test is conducted to determine the concentrations for the definitive test.[6] The definitive test typically includes at least five concentrations in a geometric series and a control group.[7]

-

Exposure Conditions:

-

Temperature: Maintained at a constant, appropriate level for the species (e.g., 12-16°C for Rainbow trout).[7]

-

Photoperiod: A 12 to 16-hour light and 8 to 12-hour dark cycle is maintained.[7]

-

Loading: The biomass of fish per volume of test solution is kept below a specified limit (e.g., <1.0 g/L).[8]

-

Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are recorded at 24, 48, 72, and 96 hours.[7][8]

-

Endpoint: The primary endpoint is the LC50, the concentration estimated to be lethal to 50% of the test fish over 96 hours.[5][7]

OECD 202: Daphnia sp., Acute Immobilisation Test

This test determines the concentration of a substance that causes immobilization in 50% of the exposed Daphnia (EC50) over a 48-hour period.[9]

-

Test Organism: Juvenile Daphnia magna, less than 24 hours old at the start of the test, are used.[9]

-

Test System: The test is typically conducted in a static or semi-static system.[9][10]

-

Test Concentrations: At least five concentrations arranged in a geometric series are tested, along with a control.[11] A limit test at 100 mg/L may also be performed.

-

Exposure Conditions:

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[9] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[9][11]

-

Endpoint: The EC50 for immobilization at 48 hours is the primary endpoint. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[9]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period.[12]

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[13] Exponentially growing cultures are used to start the test.[12]

-

Test System: The test is conducted as a batch culture in flasks, allowing for unrestricted exponential growth under nutrient-sufficient conditions.[12]

-

Test Concentrations: A minimum of five concentrations in a geometric progression are used, with three replicates per concentration and six for the control.[13]

-

Exposure Conditions:

-

Duration: Typically 72 hours.[12]

-

Temperature: Maintained at a constant temperature suitable for the test species.

-

Lighting: Continuous, uniform fluorescent illumination is provided.

-

-

Observations: Algal biomass is measured at least daily (at 24, 48, and 72 hours) using methods such as cell counts or spectrophotometry.[13]

-

Endpoints: The primary endpoints are the inhibition of growth rate and yield. From this, ECx values (e.g., EC50, the concentration causing a 50% reduction in growth or yield) and the NOEC are calculated.[13]

Visualizations: Experimental Workflows

The following diagrams illustrate the general workflows for the key aquatic toxicology tests described above.

Caption: Workflow for OECD 203 Fish Acute Toxicity Test.

Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

Caption: Workflow for OECD 201 Algal Growth Inhibition Test.

References

- 1. Potassium Formate: The Eco-Friendly Solution For Demanding Industrial Applications - Kands [kandschemical.com]

- 2. Degradation of potassium formate in the unsaturated zone of a sandy aquifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium formate: Applications and degradation_Chemicalbook [chemicalbook.com]

- 4. Potassium formate is an environmentally friendly, harmless and non-toxic drilling fluid - CDchem [en.cd1958.com]

- 5. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. eurolab.net [eurolab.net]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. shop.fera.co.uk [shop.fera.co.uk]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

The Ascent of a Versatile Salt: A Technical Guide to the Historical Development of Potassium Formate Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and core applications of potassium formate (B1220265), a versatile organic salt that has become a cornerstone in various industries. From its early adoption in oil and gas exploration to its crucial role in ensuring aviation safety, this document provides a comprehensive overview of its evolution, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

A Journey Through Time: The Rise of Potassium Formate

Potassium formate (CHKO₂) emerged as a commercially significant chemical in the latter half of the 20th century, with its unique properties driving its adoption across diverse fields. Initially explored for its potential in various chemical syntheses, its high density, low freezing point, and environmental benefits propelled its use in more demanding applications.

A pivotal moment in the history of potassium formate was its introduction to the oil and gas industry in the early 1990s. Formate brines, including potassium formate, were developed as high-performance drilling and completion fluids. The first field trial of a potassium formate brine took place in a reservoir drill-in operation in Norway in 1994, marking a significant milestone in its industrial application.[1] Since then, its use has expanded to hundreds of wells worldwide.[1]

The 1990s also saw the introduction of organic salt-based de-icers, such as potassium acetate (B1210297) and potassium formate, as more environmentally friendly alternatives to urea (B33335) for airport runway de-icing.[2] Concerns over the environmental impact of traditional de-icing agents led to the adoption of potassium formate, which has been effectively used at European airports for approximately two decades.[3]

The development of potassium formate as a heat transfer fluid followed a similar trajectory, driven by the need for efficient, non-corrosive, and environmentally benign coolants in various industrial processes.[4][5]

Core Applications: A Detailed Examination

The unique physicochemical properties of potassium formate have been harnessed in three primary industrial applications: oil and gas drilling fluids, de-icing agents, and heat transfer fluids.

Oil and Gas Drilling and Completion Fluids

The use of potassium formate in drilling fluids revolutionized high-pressure, high-temperature (HPHT) well operations.[6][7] Formate-based fluids offered a solids-free, high-density brine that provided excellent wellbore stability, improved drilling rates, and minimized formation damage compared to traditional muds.[1]

Evolution of Formate-Based Drilling Fluids:

The initial formulations of formate drilling fluids in the 1990s were relatively simple, primarily consisting of the formate brine, a viscosifier like xanthan gum, and a fluid loss control agent.[8] Over the years, these formulations have evolved to include a variety of additives to enhance performance in increasingly challenging drilling environments.

| Decade | Typical Additives | Key Performance Enhancements |

| 1990s | Xanthan Gum, Starch, Polyanionic Cellulose (PAC) | Basic rheology and fluid loss control.[8] |

| 2000s | Modified Starches, Synthetic Polymers (e.g., AMPS) | Improved thermal stability and fluid loss control at higher temperatures.[8] |

| 2010s-Present | Nanomaterials (e.g., Cellulose Nanofibrils), Specialized Lubricants | Enhanced rheological properties, improved lubricity for extended reach drilling, and better environmental performance. |

De-icing Agents

Potassium formate's low freezing point and rapid ice-melting capabilities make it an effective de-icing agent, particularly for airport runways where corrosion from traditional chloride-based salts is a major concern.[9] Its lower environmental impact compared to urea and glycols further solidifies its position as a preferred choice in aviation.[10]

Comparative Performance of De-icing Agents:

The effectiveness of a de-icing agent is determined by its ability to lower the freezing point of water and its ice-melting capacity at various temperatures.

| De-icing Agent | Eutectic Temperature (°C) | Typical Application Temperature (°C) | Environmental Considerations |

| Sodium Chloride (NaCl) | -21 | Down to -9 | High corrosion, harmful to vegetation and aquatic life. |

| Calcium Chloride (CaCl₂) | -51 | Down to -29 | Corrosive, can damage concrete. |

| Urea | -11 | Down to -7 | High Biological Oxygen Demand (BOD), leads to water pollution. |

| Potassium Acetate | -60 | Down to -26 | Lower corrosion than chlorides, moderate BOD. |

| Potassium Formate | -51 | Down to -32 | Low corrosion, readily biodegradable, low Chemical Oxygen Demand (COD).[10] |

Heat Transfer Fluids

Potassium formate solutions are increasingly used as secondary coolants and heat transfer fluids due to their excellent thermophysical properties, including low viscosity at low temperatures and high thermal conductivity.[4] These properties lead to reduced pumping energy requirements and more efficient heat exchange compared to traditional glycol-based fluids.[11]

Advantages of Potassium Formate as a Heat Transfer Fluid:

| Property | Potassium Formate Brine | Glycol-Based Fluids | Chloride Brines |

| Viscosity at Low Temperatures | Low | High | Moderate |

| Thermal Conductivity | High | Moderate | Moderate |

| Corrosion | Low (with inhibitors) | Moderate | High |

| Environmental Impact | Readily biodegradable | Moderate biodegradability | Persistent, harmful to aquatic life |

| Operating Temperature Range | Wide (e.g., -50°C to 218°C) | Moderate | Limited by corrosion |

Experimental Protocols

The evaluation and quality control of potassium formate for its various applications are governed by standardized testing procedures. The following sections provide an overview of the key experimental protocols.

Drilling Fluid Property Testing (Based on API RP 13B-1)

The American Petroleum Institute (API) Recommended Practice 13B-1 provides standard procedures for testing water-based drilling fluids.[12][13][14]

1. Density (Mud Weight) Measurement:

-

Apparatus: Mud balance.

-

Procedure:

-

Fill the clean, dry mud balance cup with the drilling fluid.

-

Place the lid on the cup and ensure excess fluid is expelled through the vent hole.

-

Wipe the exterior of the balance clean.

-

Place the balance on the fulcrum and move the rider until the beam is balanced.

-

Read the density from the rider's position on the graduated scale.

-

2. Rheological Properties (Viscosity and Gel Strength) Measurement:

-

Apparatus: Rotational viscometer.

-

Procedure:

-

Place the drilling fluid in the viscometer's thermostatically controlled cup.

-

Measure the dial readings at standard rotational speeds (e.g., 600, 300, 200, 100, 6, and 3 rpm).

-

Calculate Plastic Viscosity (PV) and Yield Point (YP) from the 600 and 300 rpm readings.

-

To measure gel strength, stir the fluid at 600 rpm for 10 seconds, then allow it to rest for a specified time (e.g., 10 seconds and 10 minutes). The maximum dial reading at 3 rpm is the gel strength.[9]

-

3. Filtration Properties Measurement:

-

Apparatus: Low-pressure, low-temperature (LPLT) or high-pressure, high-temperature (HPHT) filter press.

-

Procedure:

-

Assemble the filter press with the appropriate filter paper.

-

Fill the cell with the drilling fluid.

-

Apply a specified pressure (e.g., 100 psi for LPLT) and temperature.

-

Collect the filtrate over a set period (e.g., 30 minutes).

-

Measure the volume of the collected filtrate and the thickness of the filter cake.

-

De-icing Fluid Performance Testing (Based on SAE AMS 1435 and SHRP H-205)

The Society of Automotive Engineers (SAE) Aerospace Material Specification (AMS) 1435 outlines the requirements for liquid de-icing/anti-icing fluids for runways and taxiways.[4][8][15][16] The Strategic Highway Research Program (SHRP) H-205 provides methods for evaluating the performance of de-icing chemicals.[17]

1. Ice Melting Capacity Test (SHRP H-205.1 & H-205.2):

-

Apparatus: Cold box or environmental chamber, petri dishes, balance.

-

Procedure:

-

Prepare uniform ice samples in petri dishes by freezing a known volume of water.

-

Equilibrate the ice samples and the de-icing fluid to the desired test temperature.

-

Apply a known amount of the de-icing fluid to the surface of the ice.

-

After a specified time (e.g., 10, 20, 30, 45, and 60 minutes), pour off the resulting brine into a separate container.[17]

-

Weigh the collected brine to determine the amount of ice melted.

-

2. Corrosion Testing on Aerospace Alloys:

-

Apparatus: Immersion test setup, electrochemical testing equipment (potentiostat).

-

Procedure (Immersion Test):

-

Prepare and weigh coupons of relevant aerospace alloys (e.g., aluminum alloys).

-

Immerse the coupons in the de-icing fluid for a specified duration and at a controlled temperature.

-

After the exposure period, remove, clean, and re-weigh the coupons to determine the mass loss due to corrosion.

-

Visually inspect the coupons for pitting and other forms of localized corrosion.

-

Heat Transfer Fluid Property Testing

1. Thermal Conductivity Measurement (Based on ASTM D2717):

-

Apparatus: Thermal conductivity analyzer.

-

Procedure:

-